molecular formula C15H22ClNO3 B1424540 Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219963-81-1

Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1424540
CAS No.: 1219963-81-1
M. Wt: 299.79 g/mol
InChI Key: YSXWPYJTYPLNDH-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound belonging to the class of benzoate esters. It is a white crystalline powder that is soluble in water and organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid methyl ester with 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Halogens, nucleophiles; often conducted in polar solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted benzoate derivatives .

Scientific Research Applications

Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Explored for its potential therapeutic properties, such as its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to cellular receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride can be compared with other similar compounds, such as:

  • **Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl

Properties

IUPAC Name

methyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)12-5-7-14(8-6-12)19-11-9-13-4-2-3-10-16-13;/h5-8,13,16H,2-4,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXWPYJTYPLNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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